molecular formula C12H13N3O4 B5752281 ethyl 2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate

ethyl 2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate

Cat. No. B5752281
M. Wt: 263.25 g/mol
InChI Key: CGNJCLMFCALXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMIC and is a derivative of indole-2-carboxylic acid hydrazide. EMIC has shown promising results in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of EMIC is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. EMIC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, EMIC has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
EMIC has been shown to have various biochemical and physiological effects. In cancer cells, EMIC has been shown to induce apoptosis and inhibit cell proliferation. EMIC has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, EMIC has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. In bacterial cells, EMIC has been shown to disrupt cell wall synthesis and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

EMIC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. EMIC has also been shown to have low toxicity and high selectivity for cancer cells. However, there are also limitations to using EMIC in lab experiments. EMIC has poor solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of EMIC and its potential side effects.

Future Directions

There are several future directions for research on EMIC. One potential direction is to investigate the use of EMIC in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to explore the use of EMIC in other fields such as antibacterial and anti-inflammatory activity. Additionally, more research is needed to fully understand the mechanism of action of EMIC and its potential side effects. Overall, EMIC has shown promising results in scientific research and has the potential to be a valuable tool in various fields.

Synthesis Methods

The synthesis of EMIC involves the reaction of ethyl 2-oxoacetate, 5-methoxyindole-2-carboxylic acid hydrazide, and acetic anhydride in the presence of sulfuric acid. This reaction leads to the formation of EMIC as a yellow solid with a melting point of 220-222°C. The purity of the compound can be confirmed using various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

EMIC has shown potential applications in various fields such as cancer treatment, antibacterial activity, and anti-inflammatory activity. In cancer treatment, EMIC has been shown to inhibit the growth of cancer cells and induce apoptosis. EMIC has also been shown to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, EMIC has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

ethyl N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-3-19-12(17)15-14-10-8-6-7(18-2)4-5-9(8)13-11(10)16/h4-6,13,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNJCLMFCALXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=NC1=C(NC2=C1C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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